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3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal chemistry Kinase inhibitor design Halogen bonding

Identifying novel, selective kinase inhibitors requires privileged scaffolds with validated binding motifs and favorable lead-like properties. This compound directly addresses that need by providing a pyrazolo[1,5-a]pyrimidine core featuring a free 7-amine hinge-binding motif, a C6-methylsulfonyl group for ribose-pocket derivatization, and a C3-4-fluorophenyl substituent. - Sub-nanomolar optimization potential: analogous PDE4 series achieved a >200-fold improvement from 165 nM to 0.7 nM through optimization at positions 2, 3, 6, and 7. - Orthogonal chemotype: distinct substitution pattern from C2-arylsulfonyl (COX-2) and 3-arylsulfonyl (5-HT6) series, enabling diverse kinase inhibitor library construction. - Immediate deployability: commercially available at ≥98% purity, eliminating synthesis bottlenecks and accelerating broad-panel kinase selectivity screens.

Molecular Formula C13H11FN4O2S
Molecular Weight 306.32
CAS No. 439108-99-3
Cat. No. B2601876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS439108-99-3
Molecular FormulaC13H11FN4O2S
Molecular Weight306.32
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N
InChIInChI=1S/C13H11FN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3
InChIKeyDRUBTMBQERPLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine: Scaffold & Procurement


3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small-molecule heterocycle (C13H11FN4O2S, MW 306.32 g/mol) featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 3-position with a 4-fluorophenyl group, at the 6-position with a methylsulfonyl group, and at the 7-position with a primary amine. This scaffold is recognized across the patent and medicinal chemistry literature as a privileged template for kinase inhibitor design, including applications targeting protein kinases, PDE4, COX-2, and 5-HT6 receptors [1]. The compound is commercially available from multiple suppliers at purities of 95–98% , with physicochemical properties including XLogP3 of 1.5 and topological polar surface area (tPSA) of approximately 79 Ų, placing it within favorable drug-like chemical space [2].

Privileged kinase inhibitor scaffold from patent & medchem literature
Multi-source procurement at ≥95% purity supports screening workflows
Lead-like physicochemical profile reported (MW, XLogP3, tPSA)

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine: Uniqueness Over Analogs


The pyrazolo[1,5-a]pyrimidine scaffold exhibits steep structure–activity relationships (SAR) wherein minor substituent changes at positions 3, 6, and 7 produce large shifts in target potency, selectivity, and physicochemical behavior. For example, in the PDE4 inhibitor series, optimization across positions 2, 3, 6, and 7 transformed a moderate 165 nM lead into a 0.7 nM clinical candidate—a >200-fold improvement [1]. Similarly, in the COX-2 series, the specific combination of 4-fluorophenyl at position 3 and a methylsulfonylphenyl group at position 2 was critical for achieving both potency and selectivity over COX-1 [2]. The target compound's unique triad—a 4-fluorophenyl at C3, a methylsulfonyl at C6, and a free 7-amine—creates a hydrogen-bond donor/acceptor topology and electronic distribution that cannot be recapitulated by analogs bearing 4-chlorophenyl (altered halogen bonding and lipophilicity), 2-arylsulfonyl (shifted sulfone geometry), or C7-substituted variants (blocked hinge-binding amine). The quantitative evidence below substantiates the functional consequences of these structural distinctions.

Target scaffold 4-Fluorophenyl at C3: lower lipophilicity (XLogP3 1.5)
Analog risk 4-Chlorophenyl analog may shift off-target binding profile due to higher lipophilicity
Target scaffold C6-methylsulfonyl: topologically distinct H-bond acceptor geometry
Analog risk C2-arylsulfonyl regioisomer alters sulfone vector and may change kinase selectivity
Target scaffold Free 7-amine: essential hinge-binding donor for ATP-competitive inhibition
Analog risk C7-modified analogs likely lose >10-fold potency based on PDE4 class SAR

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine: Evidence vs. Closest Analogs


4-Fluorophenyl vs. 4-Chlorophenyl at C3: Lipophilicity & Binding Impact

The 4-fluorophenyl substituent at position 3 of the target compound confers a measurably different physicochemical profile compared to its direct 4-chlorophenyl analog (3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine). The fluorine atom provides a smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl), stronger electronegativity (3.98 vs. 3.16 on the Pauling scale), and a lower contribution to lipophilicity (Hansch π constant: F = +0.14 vs. Cl = +0.71), resulting in a computed XLogP3 of 1.5 for the target compound versus an estimated ~2.1 for the chloro analog [1]. This 0.6 log unit difference in lipophilicity has been shown in kinase inhibitor chemotypes to correlate with reduced off-target binding to CYP450 enzymes and lower phospholipidosis risk [2]. In the COX-2 pyrazolo[1,5-a]pyrimidine SAR, 4-fluorophenyl substitution was specifically selected over 4-chlorophenyl after systematic evaluation due to its superior balance of potency and physicochemical properties [3].

C3 Substituent Impact
Class-level inference
Target: XLogP3 1.5 (F π +0.14)
Chloro analog: ≈2.1 (Cl π +0.71)
ΔXLogP3 ≈ −0.6
Lower lipophilicity may reduce off-target binding risk
Computed properties; verify in target-specific assay
Medicinal chemistry Kinase inhibitor design Halogen bonding

C6-Methylsulfonyl vs. C2-Arylsulfonyl Regioisomers: Sulfone Geometry & Permeability

The target compound positions the methylsulfonyl group at C6 of the pyrimidine ring, contrasting with the C2-arylsulfonyl substitution pattern found in the potent COX-2 inhibitor 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) and the 5-HT6 antagonist series. This regioisomeric difference alters the sulfone's spatial orientation relative to the 7-amine hinge-binding motif. In the C6-methylsulfonyl configuration, the sulfone oxygen atoms are positioned approximately 4.8–5.2 Å from the 7-amine nitrogen, creating a defined H-bond acceptor geometry that can interact with the ribose pocket or solvent-exposed regions of kinase active sites, whereas the C2-arylsulfonyl in compound 10f projects the sulfone into a different vector that is critical for COX-2 selectivity (COX-2 IC50 = 0.003 μM vs. COX-1 IC50 > 100 μM, selectivity ratio >33,000) [1]. The C6-sulfone configuration in the target compound also contributes to a tPSA of 79 Ų, which is 10–15 Ų lower than the C2-arylsulfonyl analog, predicting improved passive permeability [2].

Sulfone Geometry
Class-level inference
Target (C6): tPSA 79 Ų, O–NH2 ≈4.8–5.2 Å
C2-aryl comparator: tPSA ≈89–94 Ų, different vector
Distinct H-bond geometry enables orthogonal SAR exploration
Computed tPSA; confirm binding mode experimentally
Kinase hinge binding Sulfone pharmacophore Structural isomer comparison

7-Amine Hinge-Binding Motif vs. C7-Modified Analogs

The target compound retains a free primary amine at position 7, which serves as the canonical hinge-binding donor for the pyrazolo[1,5-a]pyrimidine kinase inhibitor pharmacophore. In the patent literature exemplified by Novartis kinase inhibitor applications, the 7-amine is consistently identified as essential for ATP-competitive binding to the kinase hinge region via a bidentate hydrogen-bond interaction with the backbone carbonyl and NH of the hinge residue [1]. Analogs that replace or modify the 7-amine—such as 5-(4-fluorophenyl)-N-[2-(methylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine (N-alkylated, bulkier substituent) or 3-(4-fluorophenyl)-2-(4-methanesulfonylphenyl)-6-methylpyrazolo[1,5-a]pyrimidine (lacks 7-amine)—sacrifice this critical hinge interaction, fundamentally altering target engagement profiles . Within the PDE4 inhibitor optimization campaign, the 7-amine was a conserved feature across all active compounds, and its derivatization consistently resulted in >10-fold loss in potency [2].

Hinge-Binding Motif
Class-level inference
Free 7-NH2: bidentate hinge H-bond donor
C7-modified analogs: >10× potency loss (PDE4 SAR)
7-amine critical; modified analogs not interchangeable
Class-level expectation; no direct head-to-head data
Kinase inhibitor Hinge-binding pharmacophore Pyrazolo[1,5-a]pyrimidine SAR

Drug-Likeness vs. Multi-Aryl Analogs

The target compound demonstrates a favorable drug-like/lead-like profile by multiple computed metrics: MW = 306.32 g/mol (below the 350 Da lead-likeness threshold), XLogP3 = 1.5, HBD = 1, HBA = 6, rotatable bonds = 2, and tPSA = 79 Ų [1]. In comparison, the potent COX-2 inhibitor 10f carries a much higher MW of approximately 393 g/mol, XLogP3 of ~3.5, and a bulkier diaryl substitution pattern, placing it beyond lead-like space and into drug-like space, which limits its utility as a starting scaffold for fragment- or lead-based optimization [2]. The target compound's lower molecular complexity (fewer rotatable bonds, smaller ring system extension) makes it a more tractable starting point for parallel SAR exploration, particularly for programs prioritizing ligand efficiency metrics [3].

Drug-Likeness
Cross-study comparable
Target: MW 306, XLogP3 1.5
Multi-aryl analog 10f: MW ≈393, XLogP3 ≈3.5
ΔMW −87, ΔXLogP3 −2.0
Lead-like space supports fragment-to-lead optimization
Computed parameters; ligand efficiency depends on target
Drug-likeness Lead-likeness Physicochemical profiling

Purity & Multi-Vendor Availability

The target compound is available from multiple independent suppliers with verified minimum purity specifications: AKSci (95%), ChemScene (≥98%), and Leyan (98%) [REFS-1, REFS-2, REFS-3]. This multi-vendor availability at ≥95% purity ensures procurement redundancy and competitive pricing, a practical advantage over single-source or custom-synthesis analogs such as 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, which currently has more limited commercial availability . The ≥98% purity grade from ChemScene and Leyan meets the threshold typically required for reproducible biochemical assay work (≥95% by HPLC), reducing the need for in-house re-purification prior to use in dose-response or selectivity profiling experiments .

Purity & Supply
Data to verify
≥95% (AKSci), ≥98% (ChemScene), 98% (Leyan)
≥3 verified commercial sources
Multi-source supply reduces procurement risk
Vendor-reported purity; verify lot-specific COA
Quality control Procurement specification Batch consistency

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine: Key Applications in Drug Discovery


Kinase Inhibitor Lead Generation

The target compound's free 7-amine provides a validated hinge-binding motif for ATP-competitive kinase inhibition, as established across multiple pyrazolo[1,5-a]pyrimidine kinase inhibitor patents [1]. Its lead-like physicochemical profile (MW 306, XLogP3 1.5, tPSA 79 Ų) makes it an ideal starting point for fragment-growing or structure-based optimization campaigns targeting kinases where ligand efficiency is a primary selection criterion. The C6-methylsulfonyl group offers a vector for ribose-pocket or solvent-exposed derivatization without the molecular property inflation associated with diaryl systems [2].

Selectivity Profiling with Orthogonal Chemotype

The C6-methylsulfonyl/C3-4-fluorophenyl substitution pattern represents a topologically distinct chemotype from the more extensively characterized C2-arylsulfonyl pyrazolo[1,5-a]pyrimidines (COX-2 series) and 3-arylsulfonyl pyrazolo[1,5-a]pyrimidines (5-HT6 series) [3]. This orthogonality is valuable for constructing diverse kinase inhibitor libraries aimed at identifying novel selectivity profiles. The compound's commercial availability at ≥95% purity from multiple vendors eliminates synthesis bottlenecks, enabling its immediate deployment in broad-panel kinase selectivity screens .

PDE4 Inhibitor Scaffold Hopping & Optimization

The pyrazolo[1,5-a]pyrimidine core bearing a 6-sulfone and 7-amine has been validated as a PDE4 inhibitor scaffold through the optimization of compound 1 (IC50 = 165 nM) to compound 10 (IC50 = 0.7 nM) [4]. The target compound's specific substitution pattern—particularly the C6-methylsulfonyl rather than C6-aryl or C6-alkyl—provides a distinct electronic and steric environment for PDE4 isoform selectivity optimization. Its lower lipophilicity (XLogP3 1.5) relative to advanced PDE4 leads suggests potential advantages in mitigating emetic side effects, a known liability linked to high lipophilicity in PDE4 inhibitors.

Chemical Biology Tool Compound

With a tPSA of 79 Ų and only one H-bond donor, the target compound is predicted to exhibit moderate-to-good passive membrane permeability, a prerequisite for cellular target engagement studies. Its single primary amine allows for facile bioconjugation (e.g., acyl derivatization for affinity pull-down or fluorescent labeling) without compromising the core pharmacophore, making it a suitable scaffold for developing chemical biology probes to study kinase or PDE4 target engagement in cellular contexts [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Hinge-binding 7-amine & lead-like properties
ATP-competitive binding assays & ligand efficiency metrics
Selectivity profiling (orthogonal chemotype)
Topologically distinct C6-methylsulfonyl scaffold
Broad-panel kinase selectivity screens & off-target profiling
PDE4 inhibitor scaffold hopping
C6-sulfone / 7-amine PDE4 pharmacophore
PDE4 isoform potency & emetic liability model endpoints
Chemical biology probe development
Permeable scaffold with single amine bioconjugation handle
Cellular target engagement & pull-down validation
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